molecular formula C14H13N3O2S B2430477 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1170575-41-3

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2430477
CAS RN: 1170575-41-3
M. Wt: 287.34
InChI Key: LNWTYDUZOWGKQN-UHFFFAOYSA-N
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Description

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (OTU) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OTU belongs to the class of quinoline-based urea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Orexin Receptor Antagonism for Stress and Hyperarousal

Research into selective orexin-1 receptor antagonists has demonstrated their potential in attenuating stress-induced hyperarousal without inducing hypnotic effects. Orexins play a significant role in arousal-related processes, including stress, and overactivation of the orexin-1 receptor pathway is associated with panic or anxiety states. Studies have shown that compounds with specific structural motifs can cross the blood-brain barrier and selectively block orexin-1 receptors, offering a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states without altering spontaneous sleep patterns in animal models (Bonaventure et al., 2015).

Synthesis of Tetrahydropyrimido and Quinoline Derivatives

The synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives has been explored, showcasing the reactivity of certain precursors towards various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea. These synthetic pathways highlight the compound's flexibility in forming structurally diverse derivatives with potential applications in developing new pharmaceuticals and materials. Some of these derivatives also exhibited antimicrobial activity, demonstrating the compound's utility in medicinal chemistry research (Elkholy & Morsy, 2006).

properties

IUPAC Name

1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12-6-3-9-8-10(4-5-11(9)16-12)15-14(19)17-13-2-1-7-20-13/h1-2,4-5,7-8H,3,6H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWTYDUZOWGKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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